(Perfluoro-1,4-phenylene)dimethanamine dihydrochloride
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Overview
Description
(Perfluoro-1,4-phenylene)dimethanamine dihydrochloride is a chemical compound known for its unique structure, which includes a perfluorinated aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Perfluoro-1,4-phenylene)dimethanamine dihydrochloride typically involves the nucleophilic aromatic substitution reaction. The process begins with the perfluorinated aromatic compound, which undergoes substitution with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Types of Reactions:
Nucleophilic Substitution: The compound undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the perfluorinated aromatic ring.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For nucleophilic substitution, the primary product is the substituted aromatic compound .
Scientific Research Applications
(Perfluoro-1,4-phenylene)dimethanamine dihydrochloride has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for potential use in drug development due to its unique chemical structure and reactivity.
Biological Research:
Mechanism of Action
The mechanism of action of (Perfluoro-1,4-phenylene)dimethanamine dihydrochloride involves its interaction with specific molecular targets. The perfluorinated aromatic ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence its biological activity. The compound’s effects are mediated through these interactions, affecting molecular pathways and cellular processes .
Comparison with Similar Compounds
(Perfluoro-1,4-phenylene)dimethanamine: Similar in structure but without the dihydrochloride component.
(Perfluoro-1,4-phenylene)diamine: Lacks the methanamine groups but shares the perfluorinated aromatic ring.
Uniqueness: (Perfluoro-1,4-phenylene)dimethanamine dihydrochloride is unique due to the presence of both the perfluorinated aromatic ring and the methanamine groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C8H10Cl2F4N2 |
---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H8F4N2.2ClH/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11;;/h1-2,13-14H2;2*1H |
InChI Key |
AXWZJNKVFISEML-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)CN)F)F)N.Cl.Cl |
Origin of Product |
United States |
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